Methyl 6-phenyl-5-(p-tolyl)picolinate
Overview
Description
“Methyl 6-phenyl-5-(p-tolyl)picolinate” is a chemical compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC1=CC=C (C=C1)C2=C (N=C (C=C2)C (=O)OC)C3=CC=CC=C3
. This represents the arrangement of atoms and their connectivity. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 303.35 . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Metal Complex Synthesis and Characterization
Studies have synthesized and characterized complexes with picolinate derivatives, showing their potential in creating structures with specific physicochemical properties. For example, cobalt(II) picolinate complexes have been investigated for their DNA binding and photocleavage abilities, indicating their potential application in biochemical research and therapy (Kawade et al., 2011). Similar research on iridium anticancer complexes highlights the role of picolinate ligands in developing potent anticancer agents (Liu et al., 2011).
DNA Binding and Biological Activity
The interaction of platinum(II) compounds containing methylated derivatives of phenanthrolines with DNA has been extensively studied, revealing insights into the relationship between molecular structure and biological activity (Brodie et al., 2004). This research is crucial for understanding how these compounds can be used in therapeutic applications, especially in cancer treatment.
Photocatalytic Activity and Photophysics
Research into the photochemistry and photophysics of palladium(II) metalloporphyrin and rhenium(I) tricarbonyl complexes has explored their activity toward the photoreduction of CO2 to CO, showcasing their potential in environmental chemistry and renewable energy (Schneider et al., 2011).
Solvent- and Vapor-Induced Isomerization
Studies on the luminescent solids [CuI(pic)]4 and [CuI(pic)]∞ (pic = methylpyridine) have shown how solvent- and vapor-induced isomerization can lead to changes in luminescence properties, which is of interest for developing new materials with switchable properties (Cariati et al., 2000).
Electrochemical Behavior and Sensing Applications
The electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface has been studied for selective recognition of copper ion and hydrogen peroxide sensing, highlighting the utility of picolinate derivatives in analytical chemistry (Gayathri & Kumar, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-6-phenylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-14-8-10-15(11-9-14)17-12-13-18(20(22)23-2)21-19(17)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTJSCIRSQCPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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